molecular formula C24H20Br2N2O2 B2447159 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one CAS No. 313398-31-1

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one

Cat. No.: B2447159
CAS No.: 313398-31-1
M. Wt: 528.244
InChI Key: YENSPTNOLCENKD-UHFFFAOYSA-N
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Description

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with acetophenone to form chalcone, followed by cyclization with hydrazine hydrate to yield the pyrazoline derivative.

Chemical Reactions Analysis

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one can be compared with other pyrazole derivatives, such as:

Biological Activity

The compound 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methoxy-2-phenylethan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H28Br2N4OC_{28}H_{28}Br_2N_4O, with a molecular weight of 596.4 g/mol . The structure includes a pyrazole ring and multiple bromophenyl groups, which contribute to its unique biological activity.

PropertyValue
Molecular FormulaC28H28Br2N4O
Molecular Weight596.4 g/mol
IUPAC NameThis compound
InChI KeyFUNRSXVVSCAMJQ-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and the activation of caspases .

A case study involving a related pyrazole derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity . The mechanism of action is thought to involve the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported that certain brominated pyrazoles exhibit broad-spectrum antimicrobial activity, likely due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth. For example, it could interfere with DNA synthesis or protein function through competitive inhibition.

Receptor Modulation: It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways that regulate cell survival and proliferation.

Case Studies

A detailed investigation into the anticancer effects of similar compounds revealed that they could significantly reduce tumor size in xenograft models. In these studies, treatment with pyrazole derivatives led to a decrease in tumor growth rates by over 50% compared to control groups .

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 10 µM
AntimicrobialBroad-spectrum
Enzyme InhibitionSignificant

Properties

IUPAC Name

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N2O2/c1-30-23(18-5-3-2-4-6-18)24(29)28-22(17-9-13-20(26)14-10-17)15-21(27-28)16-7-11-19(25)12-8-16/h2-14,22-23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENSPTNOLCENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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